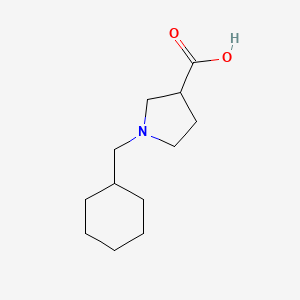

1-(Cyclohexylmethyl)pyrrolidin-3-carbonsäure

Übersicht

Beschreibung

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Pyrrolidin ist ein vielseitiges Gerüst, das von Arzneimittelchemikern häufig verwendet wird, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Der fünfgliedrige Pyrrolidinring ist einer der Stickstoffheterocyclen, die zur Stereochemie des Moleküls beitragen und die dreidimensionale (3D) Abdeckung aufgrund der Nicht-Planarität des Rings erhöhen .

Synthese von bioaktiven Verbindungen

Es wurde berichtet, dass Pyrrolidinderivate, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, bioaktiv sind . Die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen wurde untersucht, wobei hervorgehoben wurde, wie verschiedene Stereoisomere und die räumliche Orientierung von Substituenten zu einem anderen biologischen Profil von Arzneikandidaten führen können .

Organische Synthese

Pyrrolidin-3-carbonsäurederivate können durch asymmetrische Michael-Additionsreaktionen von Carboxylat-substituierten Enonen synthetisiert werden . Dieses Verfahren wurde verwendet, um hoch enantiomerenangereicherte 5-Alkyl-substituierte Pyrrolidin-3-carbonsäuren prägnant zu synthetisieren .

Entgiftung und Clearance von fremden toxischen Stoffen

Bestimmte Pyrrolidinderivate haben eine Aktivität gegen den Prägnan-X-Rezeptor (PXR) gezeigt, der Proteine hochreguliert, die an der Entgiftung und Clearance von fremden toxischen Stoffen aus dem Körper beteiligt sind .

Lebensmittelzusatzstoffe

Carbonsäuren, die Teil der Struktur von "1-(Cyclohexylmethyl)pyrrolidin-3-carbonsäure" sind, werden häufig in Lebensmittelzusatzstoffen verwendet . Sie können als Konservierungsmittel, Geschmacksverstärker oder Säureregulator wirken.

Kosmetik

Carbonsäuren werden auch in Kosmetika verwendet . Sie können als pH-Regler, Puffermittel oder Peelingmittel in Hautpflegeprodukten dienen.

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives have been used in the synthesis of various alkaloids .

Result of Action

It is known that pyrrolidine derivatives have diverse biological activities .

Action Environment

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes such as pH regulation and ion transport . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. This interaction can influence the enzyme’s function and, consequently, the biochemical pathways it regulates.

Cellular Effects

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes.

Molecular Mechanism

The molecular mechanism of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to specific environmental factors Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation

Dosage Effects in Animal Models

The effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or regulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can impact overall metabolic homeostasis and contribute to the compound’s biological effects.

Transport and Distribution

The transport and distribution of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution within tissues can also affect its overall bioavailability and therapeutic potential.

Subcellular Localization

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action and potential therapeutic applications of this compound.

Biologische Aktivität

1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

- Molecular Formula : C12H19NO3

- Molecular Weight : 225.29 g/mol

- IUPAC Name : 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid

The biological activity of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is largely attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism and inflammatory responses.

- Receptor Modulation : It has been suggested that the compound interacts with receptors associated with pain modulation and inflammation, particularly through the fractalkine-CX3CR1 pathway, which plays a role in immune cell mobilization and inflammation .

Antioxidant Activity

Research has demonstrated that compounds similar to 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, particularly in models of inflammatory bowel disease (IBD). It appears to modulate the expression of fractalkine and its receptor CX3CR1, which are involved in the recruitment of immune cells to inflamed tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrolidine derivatives. In studies involving related compounds, modifications to the cyclohexylmethyl group have been shown to significantly alter potency and selectivity against various biological targets. For instance, substituents that enhance lipophilicity often correlate with increased inhibitory potency against specific enzymes or receptors .

Case Study 1: Inflammatory Bowel Disease

In a controlled study examining the effects of pyrrolidine derivatives on IBD models, researchers found that 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid significantly reduced markers of inflammation and improved histological scores compared to control groups. The mechanism was linked to decreased expression of pro-inflammatory cytokines and enhanced recruitment of regulatory immune cells .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress .

Eigenschaften

IUPAC Name |

1-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXLZSADGCRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.